molecular formula C13H17NO2 B1322847 2-(Piperidin-1-ylmethyl)benzoic acid CAS No. 917747-57-0

2-(Piperidin-1-ylmethyl)benzoic acid

Cat. No.: B1322847
CAS No.: 917747-57-0
M. Wt: 219.28 g/mol
InChI Key: SETGNIQLYMGVGH-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylmethyl)benzoic acid is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . The compound features a benzoic acid moiety linked to a piperidine ring via a methylene bridge, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid typically involves the reaction of piperidine with a suitable benzoic acid derivative. One common method is the alkylation of piperidine with benzyl chloride, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(Piperidin-1-ylmethyl)benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETGNIQLYMGVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629762
Record name 2-[(Piperidin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917747-57-0
Record name 2-[(Piperidin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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